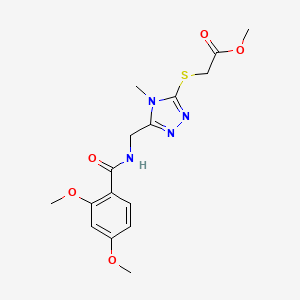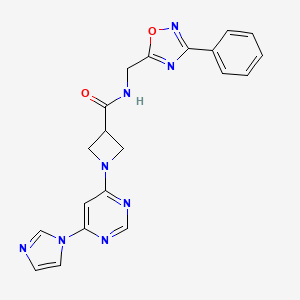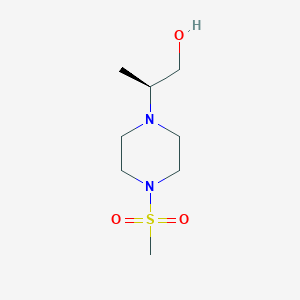![molecular formula C16H14BrNO4 B2579624 3-[(E)-(5-bromo-2-hydroxy-3-méthoxyphényl)méthylidène]amino]benzoate de méthyle CAS No. 477848-29-6](/img/structure/B2579624.png)
3-[(E)-(5-bromo-2-hydroxy-3-méthoxyphényl)méthylidène]amino]benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate is a complex organic compound characterized by its aromatic properties and various functional groups
Applications De Recherche Scientifique
Chemistry
The compound is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for a wide range of chemical modifications, making it a valuable building block in organic synthesis.
Biology and Medicine
Methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate has shown potential in medicinal chemistry as a lead compound for the development of new drugs. Its unique structure allows it to interact with various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials, particularly in the development of novel polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate typically involves the following steps:
Starting Materials: : The synthesis begins with 5-bromo-2-hydroxy-3-methoxybenzaldehyde and methyl 3-aminobenzoate.
Condensation Reaction: : These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide, leading to the formation of the desired compound.
Solvent and Temperature: : The reaction is often carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the reaction.
Industrial Production Methods
For large-scale production, the compound can be synthesized using automated chemical reactors that allow for precise control over reaction conditions, ensuring high yield and purity. Continuous flow reactors are particularly useful in optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the hydroxyl group, forming quinone derivatives.
Reduction: : Reduction of the imine bond can yield secondary amines.
Substitution: : The bromine atom allows for various substitution reactions, where it can be replaced by other nucleophiles such as alkyl groups or halogens.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Alkyl halides or Grignard reagents.
Major Products
Oxidation: : Formation of quinone derivatives.
Reduction: : Formation of secondary amines.
Substitution: : Formation of various substituted aromatic compounds.
Mécanisme D'action
The mechanism of action of methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: : It can act as an inhibitor of certain enzymes, potentially leading to therapeutic effects in conditions where enzyme activity is dysregulated.
Receptor Binding: : The compound can bind to specific receptors, modulating their activity and resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate
Methyl 3-{[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate
Methyl 3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzenecarboxylate
Unique Properties
The presence of the bromine atom in methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate imparts unique reactivity and interaction with biological targets compared to similar compounds. This bromine atom allows for further functionalization, making it a versatile compound in synthetic chemistry and medicinal research.
Propriétés
IUPAC Name |
methyl 3-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-21-14-8-12(17)6-11(15(14)19)9-18-13-5-3-4-10(7-13)16(20)22-2/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWRACDEQVRCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC=CC(=C2)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2579547.png)


![N-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2579553.png)




![3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2579560.png)

![(4-(2,3-dichlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2579564.png)
